An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor Scaffold
An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a key chemical entity in the landscape of serine protease inhibition. Drawing from established principles of medicinal chemistry and enzymology, this document synthesizes its fundamental properties, mechanism of action, and practical applications in research and development.
Introduction: The Significance of the Benzamidine Scaffold
3-(Aminomethyl)benzimidamide dihydrochloride belongs to the well-established class of benzamidine-based compounds, which are recognized as potent, reversible competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play pivotal roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[3] Consequently, the targeted inhibition of specific serine proteases remains a highly active area of therapeutic research.
The benzamidine moiety itself serves as a powerful pharmacophore, mimicking the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases.[3] The addition of an aminomethyl group at the meta-position of the benzene ring, as in the case of 3-(Aminomethyl)benzimidamide, offers a vector for further chemical modification, allowing for the exploration of structure-activity relationships and the potential development of more selective and potent inhibitors. This guide will delve into the core scientific principles underpinning this valuable research tool.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 3-(Aminomethyl)benzimidamide dihydrochloride is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.
| Property | Value | Source(s) |
| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride | [4] |
| Synonyms | 3-Aminomethylbenzamidine dihydrochloride, 3-(Aminomethyl)benzenecarboximidamide dihydrochloride | [5] |
| CAS Number | 73711-52-1 | [5] |
| Molecular Formula | C₈H₁₃Cl₂N₃ | [5] |
| Molecular Weight | 222.11 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
| Boiling Point | 298.3 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 134.2 °C (Predicted) | [5] |
| pKa | 11.97 ± 0.50 (Predicted) | [5] |
Mechanism of Action: Competitive Inhibition of Serine Proteases
The inhibitory activity of benzamidine and its derivatives is rooted in their ability to act as competitive inhibitors of trypsin-like serine proteases. The core mechanism involves the binding of the benzamidine moiety to the S1 specificity pocket of the enzyme's active site.[3]
The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. This interaction mimics the binding of the natural substrates, arginine and lysine.[3] Further stabilization of the inhibitor-enzyme complex is achieved through hydrophobic interactions between the benzene ring of the inhibitor and the hydrophobic walls of the S1 pocket.[4]
Synthesis and Purification: A Representative Pathway
While a specific, detailed synthesis protocol for 3-(Aminomethyl)benzimidamide dihydrochloride is not widely published, a plausible and efficient route can be constructed based on established organic chemistry principles, primarily involving the Pinner reaction.[4][8] This multi-step synthesis begins with a suitable starting material, such as 3-(aminomethyl)benzonitrile.
Proposed Synthetic Workflow:
-
Starting Material: The synthesis would likely commence with 3-(aminomethyl)benzonitrile. This intermediate can be synthesized from 3-cyanobenzaldehyde through reductive amination or from 3-bromomethylbenzonitrile via a Gabriel synthesis or direct amination.
-
Pinner Reaction to Form the Imidate Salt: The nitrile group of 3-(aminomethyl)benzonitrile is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. This acid-catalyzed reaction forms the corresponding ethyl imidate hydrochloride, known as a Pinner salt.[8]
-
Ammonolysis to the Amidine: The Pinner salt is then treated with ammonia (typically as a solution in alcohol or as anhydrous gas) to form the amidine.[4]
-
Salt Formation and Purification: The final product, 3-(Aminomethyl)benzimidamide, is then converted to its dihydrochloride salt by treatment with hydrochloric acid. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether.
Exemplary Laboratory-Scale Synthesis Protocol:
Disclaimer: This is a representative protocol and should be optimized and performed by qualified personnel with appropriate safety precautions.
-
Step 1: Pinner Salt Formation. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-(aminomethyl)benzonitrile (1.0 eq) in anhydrous ethanol (10 volumes). Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring for 2-3 hours, ensuring the temperature remains below 10°C. The formation of a precipitate indicates the formation of the Pinner salt. Seal the flask and allow it to stand at 4°C overnight.
-
Step 2: Ammonolysis. Collect the precipitated Pinner salt by filtration under a dry nitrogen atmosphere and wash with cold anhydrous diethyl ether. Without allowing the salt to dry completely, suspend it in a fresh portion of anhydrous ethanol (10 volumes) in a clean, dry flask. Cool the suspension to 0°C and bubble anhydrous ammonia gas through it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation and Salt Formation. Remove the excess ammonia by purging with dry nitrogen. Filter the reaction mixture to remove any ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to obtain the crude free base of 3-(aminomethyl)benzimidamide.
-
Step 4: Purification. Dissolve the crude product in a minimal amount of absolute ethanol and cool in an ice bath. Add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic. The dihydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Aminomethyl)benzimidamide dihydrochloride as a white solid.
Analytical Characterization
The identity and purity of 3-(Aminomethyl)benzimidamide dihydrochloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.5-8.0 ppm), the benzylic protons of the aminomethyl group (around 4.0-4.3 ppm), and broad signals for the amine and amidine protons, which are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the amidine carbon (typically in the range of 160-170 ppm).
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode. Detection is typically performed using a UV detector at a wavelength around 230-280 nm.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Biological Activity and Therapeutic Potential
As a serine protease inhibitor, 3-(Aminomethyl)benzimidamide dihydrochloride is a valuable tool for in vitro biochemical and pharmacological studies.[5] Its ability to inhibit enzymes involved in coagulation and fibrinolysis, such as thrombin and plasmin, suggests its potential as a lead compound for the development of antithrombotic agents. However, it is important to note that specific in vivo efficacy and safety data for this compound are not extensively reported.
The benzamidine class of compounds has been explored for various therapeutic applications, including as anticoagulants and for the treatment of inflammatory diseases.[9] The 3-(aminomethyl) group provides a handle for the synthesis of more complex derivatives with potentially improved potency and selectivity for specific serine proteases.
In Vitro Experimental Protocol: Trypsin Inhibition Assay
This section provides a detailed, self-validating protocol for assessing the inhibitory activity of 3-(Aminomethyl)benzimidamide dihydrochloride against trypsin, a model serine protease.
Principle:
The assay measures the rate of hydrolysis of a chromogenic or fluorogenic trypsin substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The half-maximal inhibitory concentration (IC₅₀) can be determined by measuring the enzyme activity at various inhibitor concentrations.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a suitable fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
3-(Aminomethyl)benzimidamide dihydrochloride (test inhibitor)
-
Benzamidine hydrochloride (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (e.g., 10 mM BAPNA in DMSO).
-
Prepare a 10 mM stock solution of 3-(Aminomethyl)benzimidamide dihydrochloride in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of benzamidine hydrochloride in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Test wells: Serial dilutions of 3-(Aminomethyl)benzimidamide dihydrochloride.
-
Positive control wells: Serial dilutions of benzamidine hydrochloride.
-
No inhibitor control wells: Tris-HCl buffer.
-
Blank wells: Tris-HCl buffer (no enzyme will be added).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add a working solution of trypsin to all wells except the blank wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a plate reader and measure the absorbance (at 405 nm for BAPNA) or fluorescence at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance/fluorescence versus time plot.
-
Normalize the reaction rates to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Pharmacokinetics and Toxicology
Specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological data for 3-(Aminomethyl)benzimidamide dihydrochloride are not extensively available in the public domain. However, general considerations for benzamidine derivatives can be inferred.
-
Absorption: As a small, water-soluble molecule, it may be absorbed orally, but bioavailability could be limited.
-
Distribution: Due to its polar nature, distribution into tissues may be limited.
-
Metabolism: The metabolic fate is not well-characterized. Potential metabolic pathways could involve modification of the aminomethyl group or hydrolysis of the amidine.
-
Excretion: It is likely to be excreted renally.
-
Toxicology: Benzamidine derivatives are generally used in research settings and are not intended for human consumption. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment.
For any drug development program, comprehensive in vitro and in vivo ADME and toxicology studies are essential to assess the compound's safety and pharmacokinetic profile.[10][11]
Conclusion
3-(Aminomethyl)benzimidamide dihydrochloride is a valuable chemical entity for research in the field of serine protease inhibition. Its benzamidine core provides a well-established scaffold for targeting the active site of trypsin-like enzymes, while the 3-(aminomethyl) group offers a site for synthetic elaboration to potentially enhance potency and selectivity. While specific biological and pharmacokinetic data for this particular derivative are limited, this guide provides a robust framework for its synthesis, characterization, and in vitro evaluation. Further research is warranted to fully elucidate its inhibitory profile against a broader range of serine proteases and to explore its potential in therapeutic applications.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802-2805. [Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]
-
Powers, J. C., Asaad, N., & Kam, C. M. (2002). Serine protease inhibitors. Chemical reviews, 102(12), 4639-4750. [Link]
- Google Patents. (n.d.).
-
Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1981). [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. Pharmazie, 36(9), 639-641. [Link]
-
Wang, C. L., & Shaw, E. (1986). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. The Journal of organic chemistry, 51(19), 3559-3564. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of benzidine (20 mg/L). [Link]
-
ResearchGate. (n.d.). a Chromatographic profile on HiTrap™ Benzamidine Sepharose 4 Fast Flow... [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-(Aminomethyl)benzamide. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
- Google Patents. (n.d.). Preparation method for p-aminobenzamidine hydrochloride.
-
Wikipedia. (n.d.). Benzamidine. [Link]
-
BioAgilytix. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]
-
SpectraBase. (n.d.). Benzamidine HCl. [Link]
-
BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]
- Google Patents. (n.d.). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
-
Yale University. (n.d.). ADME and Toxicology. [Link]
-
National Institutes of Health. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]
-
PubChem. (n.d.). Benzamidine. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]
-
MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. [Link]
-
LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]
-
Cytiva. (n.d.). HiTrap™ Benzamidine FF (High Sub) columns. [Link]
- Google Patents. (n.d.). Method for preparing p-amino-benzamidine hydrochloride.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 11. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
